molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3

Benzo[d]thiazol-7-amine

Cat. No.: B073251
CAS No.: 1123-55-3
M. Wt: 150.2 g/mol
InChI Key: ZWUIKHROIQRWGT-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-7-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Benzo[d]thiazol-7-amine derivatives exhibit significant antimicrobial properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed comparable antibacterial activity to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).

Synthesis of Biologically Potent Compounds

A study demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas, employing a metal-free approach and simple product purification, indicating the potential of this compound in developing biologically active compounds (A. Mariappan et al., 2016).

Potential Anticancer Applications

This compound derivatives have shown promise as anticancer agents. For example, novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives exhibited notable cytotoxicity against human cancer cell lines, highlighting the potential of this compound in cancer therapy (L. Nagarapu et al., 2013).

Application in Green Chemistry

This compound has applications in green chemistry. A study described the solvent-free synthesis of novel benzo[d]thiazole-[1,3]-thiazine hybrids, highlighting the environmentally friendly aspects of using this compound in chemical synthesis (P. Wadhwa et al., 2016).

Development of Fluorescent Dyes

The compound has been used in the development of fluorescent dyes. A study demonstrated the synthesis of a fluorescent dye based on this compound, modified via Suzuki-Miyaura cross-coupling reaction, offering high fluorescence quantum yields in solid state (M. A. Potopnyk et al., 2019).

Mechanism of Action

Target of Action

Benzo[d]thiazol-7-amine and its derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and anti-tubercular activities . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the disease process. For instance, in the context of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .

Mode of Action

The interaction of this compound with its targets often results in the inhibition of the target’s function, leading to a decrease in the disease symptoms. For example, in the case of COX enzymes, the inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the context of inflammation, the inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain. In the context of tuberculosis, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related active compounds have been predicted using computational tools .

Result of Action

The result of the action of this compound is a decrease in the symptoms of the disease it is targeting. For instance, in the case of inflammation, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and associated pain . In the context of tuberculosis, the inhibition of the DprE1 enzyme leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis, inhibiting its growth .

Safety and Hazards

Benzo[d]thiazol-7-amine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation .

Future Directions

Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.

Properties

IUPAC Name

1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIKHROIQRWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499827
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-55-3
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of the synthesized 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine derivatives?

A1: The synthesized compounds were characterized using various spectroscopic techniques:

  • Mass spectrometry: Confirmed the molecular weight of the synthesized compounds. []

Q2: What were the findings regarding the in vitro efficacy of the synthesized this compound derivatives against cancer cell lines?

A2: The synthesized compounds were screened for in vitro cytotoxicity against:

  • Human cervical cancer cells (HeLa) []

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